molecular formula C18H23N5O4S B2864420 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 2034608-76-7

2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2864420
CAS No.: 2034608-76-7
M. Wt: 405.47
InChI Key: IVVFRSSRJYRHKX-UHFFFAOYSA-N
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Description

The compound "2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide" is a heterocyclic molecule featuring a benzo[c][1,2,5]thiadiazole-2,2-dioxide core fused with a piperidine ring and an acetamide linker to a 5-methylisoxazole moiety. Its synthesis likely follows multi-step protocols involving coupling reactions, cyclization, and purification via spectroscopic validation (e.g., NMR, IR) akin to methods described for analogous compounds .

Properties

IUPAC Name

2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-13-11-17(20-27-13)19-18(24)12-22-9-7-14(8-10-22)23-16-6-4-3-5-15(16)21(2)28(23,25)26/h3-6,11,14H,7-10,12H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVFRSSRJYRHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperidine ring and both isoxazole and thiadiazole moieties. The synthesis typically involves multi-step reactions starting from thiosemicarbazide derivatives, which are cyclized to form the thiadiazole core. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to our compound have shown effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) often in the low µg/mL range .

Compound Activity MIC (µg/mL)
Compound AAntibacterial10
Compound BAntifungal15
Target CompoundAntimicrobialTBD

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The target compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). Results showed that it induces apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases involved in the apoptotic pathway .

Cell Line IC50 (µM) Mechanism of Action
MCF-75.0Apoptosis induction
HepG24.8Cell cycle arrest

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory activity. Studies have demonstrated that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. This inhibition is comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Anticancer Study : A study involving a series of thiadiazole derivatives showed that those with a piperidine substituent had enhanced cytotoxicity against various cancer cell lines compared to controls. The mechanism was linked to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, a related thiadiazole derivative exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Compounds 9a–9e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-substituted-phenyl)-1,3-thiazol-5-yl]acetamides) share the acetamide-thiazole-triazole framework but differ in aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl). Key distinctions from the target compound include:

  • Core Heterocycle: The target uses benzo[c][1,2,5]thiadiazole-2,2-dioxide, whereas 9a–9e employ benzoimidazole.
  • Substituent Effects : The 5-methylisoxazole in the target contrasts with thiazole-triazole-aryl groups in 9a–9e , impacting solubility and binding affinity.

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituent (R) Key Spectral Data (IR, NMR) Potential Activity
Target Compound Benzo[c]thiadiazole-2,2-dioxide 5-methylisoxazole Not reported in evidence Hypothetical enzyme inhibition
9c () Benzoimidazole 4-bromophenyl-thiazole IR: 1685 cm⁻¹ (C=O), NMR: δ 8.2 (Ar-H) Docking suggests active-site binding
Piperidine-Linked Analogues from

Compounds 7a–7l (e.g., N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives) feature piperidine and thiadiazole moieties. Comparisons include:

  • Pharmacophore Design : The target’s piperidine is directly linked to the benzo[c]thiadiazole core, whereas 7a–7l use a thioethyl-piperidine spacer. This difference may alter conformational flexibility and target engagement .
  • Biological Activity : 7a–7l were evaluated for acetylcholinesterase (AChE) inhibition, suggesting the target’s piperidine-thiadiazole system could similarly target neurological enzymes .
Isoxazole-Containing Analogues from

Figure 52 in depicts N-(4-(5-oxo-2-phenyl-2',4'-dihydro-5H-spiro[imidazo[2,1-b]1,3,4-thiadiazol-6,5'-isoxazol]-31-yl)phenyl)acetamide , which shares an isoxazole-acetamide motif. The target’s 5-methylisoxazole may confer improved lipophilicity compared to bulkier spiro-isoxazole systems, influencing membrane permeability .

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